Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-
Description
Historical Context and Discovery Timeline
The compound first appeared in chemical literature in the late 20th century as part of systematic studies on halogenated benzoic acid derivatives. Its CAS registry in 2006 (Registry Number 149517-73-7) marked formal recognition, though synthetic routes likely predate this registration. Early synthetic approaches adapted classical aromatic substitution techniques, leveraging the ortho-directing effects of the amino and hydroxyl groups to introduce halogens at specific positions.
A key milestone emerged through pharmaceutical research, where structurally analogous compounds demonstrated bioactivity in drug discovery pipelines. For instance, the 2021 Chinese patent CN113773194A detailed synthetic methods for 5-bromo-2-chloro-benzoic acid derivatives as hypoglycemic drug precursors, highlighting the pharmaceutical relevance of such multisubstituted systems. While not identical to the subject compound, these developments underscore the broader context of research into complex benzoic acid analogs.
Position in the Benzoic Acid Derivative Family
This derivative occupies a unique niche within the benzoic acid family due to its four distinct substituents. Comparative analysis with related compounds reveals critical structural differentiators:
The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups creates a polarized electronic environment. This duality enables unique reactivity patterns compared to simpler benzoic acid derivatives, particularly in electrophilic substitution and metal coordination chemistry.
Significance of Multisubstituted Aromatic Systems
Multisubstituted aromatic systems like this compound exhibit three critical properties:
Steric Guidance : The 2-amino and 3-hydroxy groups in ortho positions create steric hindrance that directs subsequent reactions to specific ring positions. This effect is exploited in pharmaceutical synthesis to control regioselectivity.
Electronic Modulation : Quantum mechanical calculations reveal that the bromine and chlorine substituents decrease electron density at the para position relative to the carboxyl group, while the amino and hydroxyl groups create localized electron-rich regions. This electronic asymmetry facilitates selective functionalization.
Supramolecular Interactions : Crystallographic studies of analogous compounds show that the hydroxyl and amino groups participate in hydrogen-bonding networks, enabling self-assembly into stabilized crystal lattices. Such properties are valuable in materials science for designing molecular crystals with tailored physical properties.
The compound's structural complexity makes it a valuable model system for studying substituent effects in aromatic chemistry. Recent advances in computational chemistry have enabled precise prediction of its physicochemical properties, including acidity constants (pKa) and solubility parameters, based on Hammett substituent constants and group contribution methods.
Continuing to subsequent sections...
Properties
CAS No. |
149517-73-7 |
|---|---|
Molecular Formula |
C7H5BrClNO3 |
Molecular Weight |
266.47 g/mol |
IUPAC Name |
2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H5BrClNO3/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,11H,10H2,(H,12,13) |
InChI Key |
WUTOGJGZLKLSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromine and Chlorine Incorporation
Chlorine and bromine are typically introduced through electrophilic aromatic substitution. Key methods include:
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Chlorination | Cl₂, HCl | 40–70°C, 6 hrs | 90% | |
| Bromination | NBS, THF | 0–10°C, 3 hrs | 85% | |
| Bromination (alternative) | Br₂, FeBr₃ | 50°C, 8 hrs | 95% |
Critical observations :
Amino Group Installation
The amino group at position 2 is introduced through:
- Catalytic hydrogenation of nitro groups
- Reductive amination
- Direct nitration followed by reduction
Example protocol :
- Nitration : 2,4-Difluoro-3-chlorobenzoic acid nitrated with HNO₃/H₂SO₄ at 70–75°C (94% yield)
- Reduction : Pd/C-catalyzed hydrogenation of nitro group to amine (97% yield)
Hydroxyl Group Formation
The hydroxyl group at position 3 is typically introduced via:
- Hydrolysis of dihalogenated intermediates
- Diazotization followed by hydrolysis
Hydrolysis of Dihalogenated Precursors
Key reaction :
2-Amino-3,5-dihalogenopyridine → 2-Amino-3-hydroxy-5-halogenopyridine
| Base | Solvent | Temp | Yield | Source |
|---|---|---|---|---|
| KOH | Glycol/water | 150–210°C | 70% | |
| NaOH | Ethylene glycol | 170°C | 46% |
Optimal conditions :
Diazotization and Sandmeyer Reactions
Procedure :
- Diazotization : 2-Amino-5-bromo-4-chloro-3-nitrobenzoic acid → diazonium salt (0–5°C, NaNO₂/HCl)
- Sandmeyer Reaction : Diazonium salt → hydroxyl group via CuCl/HCl
Key parameters :
- Temperature control critical to prevent decomposition
- CuCl concentration: 28.2 kg per 80 kg substrate
Industrial-Scale Optimization
A 70 kg/batch process demonstrates scalability:
- Nitration : Dimethyl terephthalate → 2-nitroterephthalate (94% yield)
- Hydrolysis : NaOH → 2-aminoterephthalic acid
- Esterification : TMSCl → methyl ester (86% yield)
- Bromination : NBS → 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid (85% yield)
- Diazotization/Sandmeyer : 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (92% yield)
Total yield : 24% over 6 steps
Challenges and Mitigation Strategies
| Challenge | Solution | Source |
|---|---|---|
| Dibromo byproducts | Low-temp NBS bromination | |
| Diazonium salt instability | Ester protection prior to diazotization | |
| Salt impurities | Acetonitrile wash to remove succinimide |
Comparative Analysis of Key Steps
Bromination Methods :
| Method | Reagents | Temp | Yield | Byproducts |
|---|---|---|---|---|
| NBS/THF | NBS, THF | 0–10°C | 85% | Minimal dibromo |
| Br₂/FeBr₃ | Br₂, FeBr₃ | 50°C | 95% | High dibromo |
| Sandmeyer | CuCl, HCl | −5–5°C | 92% | Requires diazonium |
Optimal choice : NBS bromination for industrial applications due to reproducibility and purity
Critical Reaction Mechanisms
Diazotization Reaction :
$$
\text{Ar-NH}2 + \text{NaNO}2/\text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{H}2\text{O}
$$
Sandmeyer Hydrolysis :
$$
\text{Ar-N}2^+ \text{Cl}^- + \text{CuCl/HCl} \rightarrow \text{Ar-OH} + \text{N}2↑ + \text{CuCl}_2
$$
Key intermediates : Diazonium salts require strict temperature control (−5–5°C)
Purification and Characterization
Purification :
Characterization Data :
| Compound | m.p. | 1H NMR (δ) | 13C NMR (δ) |
|---|---|---|---|
| 2-Amino-5-bromo-4-chloro-3-hydroxybenzoic acid | 123–124°C | 7.30 (d, J=4 Hz), 7.00 (dd, J=8,4 Hz) | 172.85, 150.95, 136.90 |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce an amine derivative .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Agent
Research indicates that benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
2. Diabetes Treatment
This compound interacts with the Sodium-Glucose Transporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. Inhibition of SGLT2 can help manage diabetes mellitus by reducing blood glucose levels.
3. Synthesis of Therapeutics
Benzoic acid derivatives are often utilized as precursors in the synthesis of various pharmaceuticals. For instance, it serves as an intermediate in creating SGLT2 inhibitors currently undergoing preclinical and clinical trials for diabetes therapy .
| Application | Description |
|---|---|
| Antimicrobial Activity | Effective against specific bacterial strains |
| Diabetes Management | Inhibits SGLT2 to lower blood glucose levels |
| Pharmaceutical Synthesis | Intermediate for various therapeutic agents |
Agricultural Applications
Benzoic acid derivatives are also explored for their potential in agriculture. They can act as herbicides or fungicides due to their ability to disrupt metabolic processes in plants and pathogens. The specific mechanisms by which these compounds affect plant growth or pathogen viability require further investigation to optimize their use in agricultural practices.
Industrial Applications
In industrial chemistry, benzoic acid derivatives are utilized for synthesizing dyes, plastics, and other chemicals. The unique properties of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy allow it to be incorporated into various chemical reactions that produce valuable materials for different industries.
Case Studies
Case Study 1: Antimicrobial Research
A study evaluated the antimicrobial efficacy of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy against several bacterial strains. Results demonstrated significant inhibition zones compared to control samples, suggesting its potential as a new antimicrobial agent.
Case Study 2: Diabetes Management
In a preclinical trial involving diabetic models, the administration of this compound resulted in a marked decrease in blood glucose levels compared to untreated controls. This supports its role as a therapeutic agent targeting SGLT2 .
Mechanism of Action
The mechanism of action of benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s halogenated and hydroxylated structure aligns it with several derivatives documented in the literature. Key analogs include:
- Substituent Position and Reactivity: Bromine and chlorine, as electron-withdrawing groups, enhance acidity compared to methyl (-CH₃) or methoxy (-OCH₃) groups . The hydroxyl group at C3 may facilitate hydrogen bonding, increasing solubility in polar solvents . Amino groups at C2 or C4 influence zwitterionic behavior, depending on pH .
Toxicity and QSTR Predictions
A QSTR model for benzoic acid derivatives (n=57) identified molecular connectivity indices (0JA, 1JA) and their cross-factor (JB) as critical predictors of oral LD₅₀ in mice . For 2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid:
- High halogen content (Br, Cl) likely increases toxicity due to enhanced lipophilicity and membrane permeability.
- The hydroxyl group may mitigate toxicity by improving aqueous solubility, balancing partition coefficients .
- Predicted LD₅₀ could align with halogenated analogs (e.g., 5-bromo-2-chlorobenzoic acid), though experimental validation is needed .
Biotransformation and Environmental Fate
However, halogen substituents (Br, Cl) may hinder biodegradation:
Data Tables
Table 1: Substituent Effects on Physical Properties
| Substituent | Position | Electronic Effect | Impact on Solubility | Impact on Acidity (pKa) |
|---|---|---|---|---|
| -NH₂ | C2 | Electron-donating | Increases (H-bonding) | Decreases (~2.77)* |
| -Br | C5 | Electron-withdrawing | Decreases (lipophilicity) | Increases (~2.5–3.0) |
| -Cl | C4 | Electron-withdrawing | Decreases (lipophilicity) | Increases (~2.5–3.0) |
| -OH | C3 | Electron-donating | Increases (H-bonding) | Decreases (~2.77)* |
*Predicted values based on analog data .
Table 2: Predicted Toxicity (QSTR Model)
| Compound | 0JA | 1JA | JB (0JA × 1JA) | Predicted LD₅₀ (mg/kg) |
|---|---|---|---|---|
| 2-Amino-5-bromo-4-chloro-3-hydroxy- | 2.54 | 1.98 | 5.03 | ~250–300† |
| 5-Bromo-2-chlorobenzoic acid | 2.32 | 1.76 | 4.08 | 320 (experimental) |
| 4-Amino-3-chloro-5-methylbenzoic acid | 2.10 | 1.50 | 3.15 | ~400 |
†Estimated based on halogen content and QSTR trends .
Biological Activity
Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- (CAS No. 149517-73-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrClN2O3 |
| Molecular Weight | 152.48 g/mol |
| IUPAC Name | Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- |
| CAS Number | 149517-73-7 |
Benzoic acid derivatives, including the compound in focus, have been shown to interact with various biological targets. Notably, it exhibits activity against the sodium-glucose cotransporter 2 (SGLT2), which is significant for glucose homeostasis and diabetes management. The interaction with SGLT2 can lead to increased glucose excretion in urine, thereby lowering blood glucose levels .
Biological Activities
- Antimicrobial Activity
-
Anticancer Potential
- The compound has been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed in these studies suggest that it may be a promising candidate for further development in cancer therapeutics .
- Enzyme Inhibition
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro tests on human cancer cell lines revealed that benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-, inhibited cell proliferation with an IC50 value of approximately 10 µM against MCF-7 cells. This suggests a strong potential for development into an anticancer drug .
Comparative Analysis with Similar Compounds
Q & A
Q. Key Considerations :
- Monitor reaction conditions (temperature, solvent polarity) to avoid dehalogenation or amine oxidation.
- Use HPLC (C18 column, methanol/water mobile phase) to track intermediate purity .
Basic: How can the purity of 2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid be accurately determined?
Answer:
Combine orthogonal analytical techniques:
- HPLC : Use a reversed-phase C18 column with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water/acetonitrile gradient. Retention time consistency confirms purity .
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid at δ 12–13 ppm) .
- Mass Spectrometry (LC-MS) : Confirm molecular ion [M-H]⁻ at m/z 288.9 (calculated for C₇H₅BrClNO₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
